molecular formula C21H16Cl2N4O2 B3036057 1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole CAS No. 338961-51-6

1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole

Cat. No. B3036057
CAS RN: 338961-51-6
M. Wt: 427.3 g/mol
InChI Key: HDVNGMKATKVEEX-UHFFFAOYSA-N
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Description

1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole, also known as 5-Benzyloxy-2,4-dichlorophenyl-5-methoxy-1H-tetrazole or BMDMT, is a synthetic organic compound belonging to the class of tetrazoles. BMDMT is a versatile compound that is widely used in scientific research, and it has been studied for its potential applications in a variety of fields.

Scientific Research Applications

Molecular Structure and Docking Studies

  • Tetrazole derivatives, including those similar to the chemical compound , have been studied for their molecular structures using X-ray crystallography. These compounds exhibit planar tetrazole rings with no conjugation to the aryl rings. Docking studies have been conducted to understand their orientation and interaction within the active site of enzymes like cyclooxygenase-2, indicating potential as COX-2 inhibitors (Al-Hourani et al., 2015).

Synthesis and Antimicrobial Activities

  • Novel tetrazole derivatives have been synthesized and assessed for their antimicrobial activities. Some of these compounds show promising results against various microorganisms, indicating potential applications in the development of new antimicrobial agents (Bektaş et al., 2007).

Molecular Stability and Anticancer Properties

  • Studies on benzimidazole derivatives bearing 1,2,4-triazole have revealed insights into their anti-cancer properties. Detailed analysis using density functional theory and molecular docking indicates that these compounds could be effective in cancer therapy, with one compound showing the strongest binding affinity in an EGFR binding pocket (Karayel, 2021).

Tetrel Bonding Interactions in Organic Synthesis

  • Tetrazole derivatives are involved in π-hole tetrel bonding interactions, important in the field of organic synthesis. These interactions have been studied through Hirshfeld surface analysis and DFT calculations, offering insights into the synthesis of complex organic compounds (Ahmed et al., 2020).

Synthesis of Benzoxazole Derivatives

  • The synthesis of benzoxazole derivatives has been explored, including methods for optimizing yields and purity. Such derivatives play a crucial role in various chemical syntheses and have potential applications in polymerization and other chemical processes (Song Mei-xia, 2011).

Fluorescent Probes Sensing pH and Metal Cations

  • Benzoxazole and benzothiazole derivatives, related to the target compound, have been applied in fluorescent probes for sensing pH and metal cations. These compounds exhibit high sensitivity to pH changes and selectivity in metal cation detection, valuable for biological and chemical analysis (Tanaka et al., 2001).

Physicochemical Properties and Biological Activity

  • The physicochemical properties and potential biological activity of triazole derivatives have been a subject of study. These investigations have provided insights into the characteristics that might influence their application in areas such as pharmacology and biochemistry (Sameluk & Kaplaushenko, 2015).

properties

IUPAC Name

1-(2,4-dichloro-5-phenylmethoxyphenyl)-5-(4-methoxyphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4O2/c1-28-16-9-7-15(8-10-16)21-24-25-26-27(21)19-12-20(18(23)11-17(19)22)29-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVNGMKATKVEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=NN2C3=CC(=C(C=C3Cl)Cl)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole
Reactant of Route 2
1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole
Reactant of Route 3
Reactant of Route 3
1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole
Reactant of Route 4
Reactant of Route 4
1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole
Reactant of Route 5
Reactant of Route 5
1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole
Reactant of Route 6
Reactant of Route 6
1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole

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